methyl 2-methyl-N-propionylalaninate
Overview
Description
Methyl 2-methyl-N-propionylalaninate is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is a derivative of alanine, where the amino group is substituted with a propionyl group and the carboxyl group is esterified with methanol. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-N-propionylalaninate typically involves the esterification of 2-methylalanine with methanol in the presence of an acid catalyst, followed by the acylation of the amino group with propionyl chloride. The reaction conditions often include:
Esterification: 2-methylalanine is reacted with methanol in the presence of sulfuric acid or hydrochloric acid as a catalyst. The reaction is typically carried out at reflux temperature for several hours.
Acylation: The esterified product is then reacted with propionyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and temperature control.
Purification steps: Including distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-N-propionylalaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols or amines.
Substitution: Produces various derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methyl-N-propionylalaninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 2-methyl-N-propionylalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. It can also interact with proteins and other biomolecules, affecting their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-2-propionamidopropanoate
- Alanine, 2-methyl-N-(1-oxopropyl)-, methyl ester
Uniqueness
Methyl 2-methyl-N-propionylalaninate is unique due to its specific substitution pattern on the alanine backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 2-methyl-2-(propanoylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3/c1-5-6(10)9-8(2,3)7(11)12-4/h5H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USLHGSZNNJMURP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)(C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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